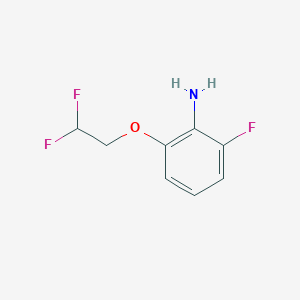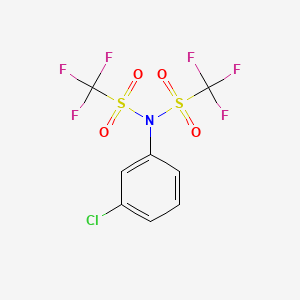
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is a chemical compound known for its strong electron-withdrawing properties. It is widely used in various chemical reactions and industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide typically involves the reaction of trifluoromethanesulfonyl fluoride with aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at low temperatures, usually around -40°C to 0°C, under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often recrystallized from solvents like toluene to obtain a pure crystalline form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide undergoes various chemical reactions, including:
Substitution Reactions: It acts as a triflating reagent, facilitating the substitution of hydrogen atoms in organic molecules with trifluoromethyl groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used with this compound include potassium hexamethyldisilazide (KHMDS) and palladium catalysts. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include triflated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide exerts its effects involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound targets specific molecular pathways, particularly those involving nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but lacks the chlorine atom on the phenyl ring.
Bistriflimide: Known for its use in ionic liquids and lithium-ion batteries.
Uniqueness
N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide is unique due to the presence of the chlorine atom, which enhances its reactivity and selectivity in certain chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H4ClF6NO4S2 |
|---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
InChI Key |
VPTHJRFJWASZSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


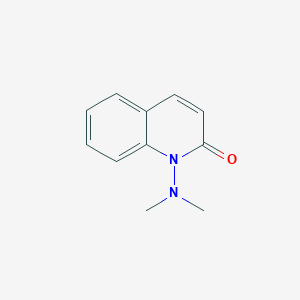
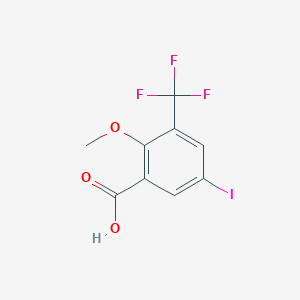
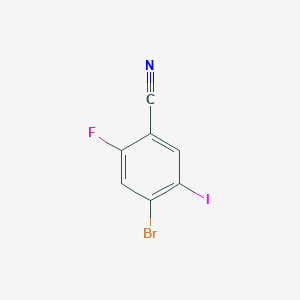
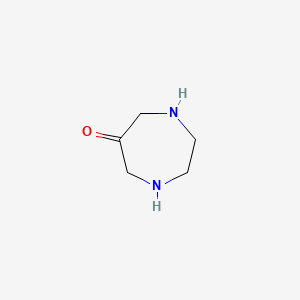
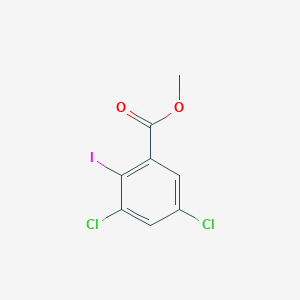

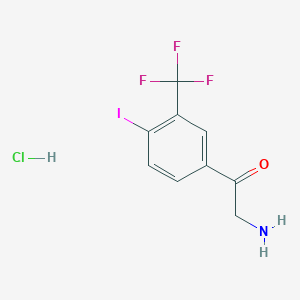
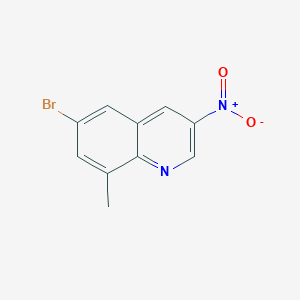
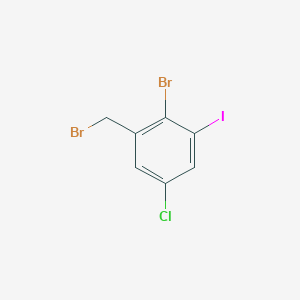
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)



